molecular formula C10H7N5O2 B7772823 8-amino-10H-benzo[g]pteridine-2,4-dione

8-amino-10H-benzo[g]pteridine-2,4-dione

Cat. No.: B7772823
M. Wt: 229.19 g/mol
InChI Key: JCLWDYJJLLQWQS-UHFFFAOYSA-N
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Description

8-amino-10H-benzo[g]pteridine-2,4-dione is an organic compound belonging to the class of pteridines. This compound is characterized by a fused ring system that includes a pteridine core with an amino group at the 8th position and keto groups at the 2nd and 4th positions. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-10H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

8-amino-10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the keto groups, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, hydroxyl derivatives, and other functionalized compounds.

Scientific Research Applications

8-amino-10H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 8-amino-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, influencing their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amino group at the 8th position. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

8-amino-10H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWDYJJLLQWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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